molecular formula C13H16N6O3S2 B10897305 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B10897305
M. Wt: 368.4 g/mol
InChI Key: OKMRMWNTULKXHW-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a tetrazole ring, a sulfonyl group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate electrophile to introduce the ethanone moiety. The imidazolidinyl group can be introduced through subsequent reactions involving imidazolidine derivatives and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The imidazolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE involves its interaction with molecular targets through its functional groups. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl and imidazolidinyl groups can engage in covalent or non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the sulfonyl and imidazolidinyl groups.

    N-(4-Phenoxyphenyl)acetamide: Contains a sulfonyl group but differs in the rest of the structure.

Uniqueness

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is unique due to its combination of a tetrazole ring, a sulfonyl group, and an imidazolidinyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H16N6O3S2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C13H16N6O3S2/c1-17-13(14-15-16-17)23-9-12(20)18-7-8-19(10-18)24(21,22)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

OKMRMWNTULKXHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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